molecular formula C18H21N5O B4523134 6-Methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)-2-(4-methylpiperazin-1-yl)quinoline

6-Methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)-2-(4-methylpiperazin-1-yl)quinoline

Cat. No.: B4523134
M. Wt: 323.4 g/mol
InChI Key: PNDNFGDZIAUVLB-UHFFFAOYSA-N
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Description

6-Methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)-2-(4-methylpiperazin-1-yl)quinoline is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of infectious diseases or cancer.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)-2-(4-methylpiperazin-1-yl)quinoline typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the quinoline core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Introduction of the oxadiazole ring: The oxadiazole ring can be introduced via cyclization reactions involving hydrazides and carboxylic acids.

    Attachment of the piperazine moiety: The piperazine ring can be attached through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or carboxylic acids.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the methyl groups could yield carboxylic acids, while reduction of the oxadiazole ring could yield amines.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. For example, if it is used as an antimicrobial agent, it may inhibit the growth of bacteria by interfering with their DNA replication or protein synthesis. If used as an anticancer agent, it may induce apoptosis in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Such as chloroquine and quinine, which are used as antimalarial agents.

    Oxadiazole derivatives: Known for their antimicrobial and anti-inflammatory properties.

    Piperazine derivatives: Used in various pharmaceuticals, including antihistamines and antipsychotics.

Uniqueness

6-Methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)-2-(4-methylpiperazin-1-yl)quinoline is unique due to the combination of its structural features, which may confer specific biological activities not seen in other compounds. The presence of the oxadiazole ring, for example, may enhance its antimicrobial properties, while the piperazine moiety may improve its pharmacokinetic profile.

Properties

IUPAC Name

5-methyl-3-[6-methyl-2-(4-methylpiperazin-1-yl)quinolin-3-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O/c1-12-4-5-16-14(10-12)11-15(17-19-13(2)24-21-17)18(20-16)23-8-6-22(3)7-9-23/h4-5,10-11H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNDNFGDZIAUVLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC(=C(N=C2C=C1)N3CCN(CC3)C)C4=NOC(=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)-2-(4-methylpiperazin-1-yl)quinoline
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6-Methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)-2-(4-methylpiperazin-1-yl)quinoline
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6-Methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)-2-(4-methylpiperazin-1-yl)quinoline
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6-Methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)-2-(4-methylpiperazin-1-yl)quinoline
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6-Methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)-2-(4-methylpiperazin-1-yl)quinoline
Reactant of Route 6
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6-Methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)-2-(4-methylpiperazin-1-yl)quinoline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.